N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrimidopyrimidines
Preparation Methods
The synthesis of N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the TBHP-mediated oxidative synthesis, which involves the direct oxidative coupling of N-uracil amidines and methylarenes under metal-free conditions . This method is operationally simple and adaptable to a broad substrate scope, making it a valuable approach for synthesizing complex pyrimidopyrimidine derivatives.
Chemical Reactions Analysis
N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP (tert-Butyl hydroperoxide) under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as an anticancer, antiviral, antifungal, antioxidant, and antitumor agent . Additionally, its derivatives are explored for their use as bronchodilators, vasodilators, antiallergic, and antihypertensive agents .
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, some pyrimidopyrimidine derivatives are known to inhibit the phosphodiesterase enzyme, which plays a role in lowering pulmonary hypertension . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can be compared with other pyrimidopyrimidine derivatives, such as dipyridamole.
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-3-16-5-4-6-18(11-16)27-20(29)13-30-23-19-12-24-21(28-22(19)25-14-26-23)17-9-7-15(2)8-10-17/h4-12,14H,3,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKEBVIOAAHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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